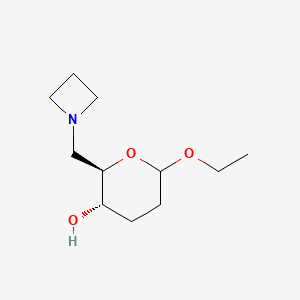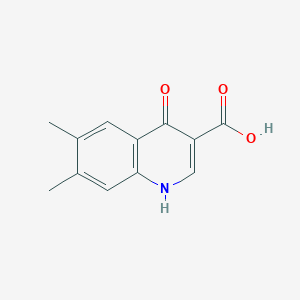
4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid typically involves the acylation of commercially available precursors. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate under similar conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis involving acylation reactions, which can be scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, hydroquinolines, and substituted quinolines .
Applications De Recherche Scientifique
4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit diverse biological activities.
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid: Another closely related compound with similar chemical properties.
Uniqueness: 4-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high purity and versatility make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
26893-24-3 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
6,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-8-10(4-7(6)2)13-5-9(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
HGVMKCFQPWFEJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)NC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



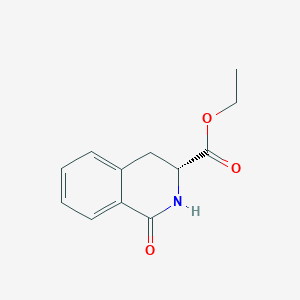
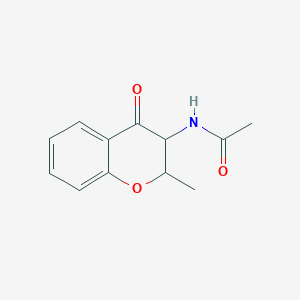
![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)
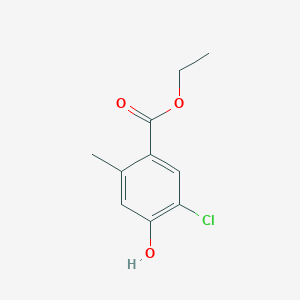

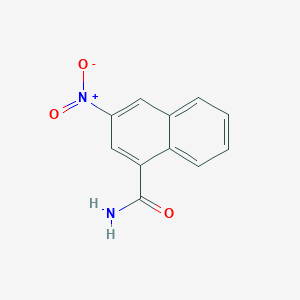
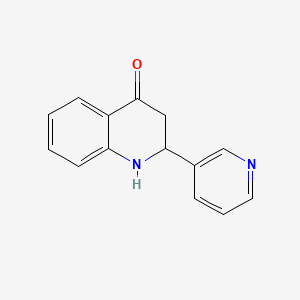
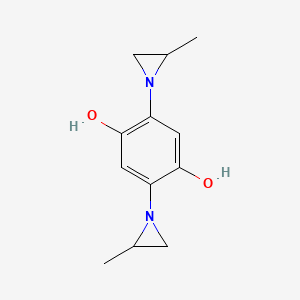
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)


